(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine
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Overview
Description
(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine is an organic compound with the molecular formula C12H20N2 This compound is characterized by the presence of a pyridine ring attached to an ethylamine group, which is further substituted with a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine typically involves the reaction of 3-methylbutylamine with 1-(pyridin-3-yl)ethanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are performed at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and product separation can further streamline the process, ensuring high purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated reagents can replace hydrogen atoms, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
(3-Methylbutyl)amine: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological interactions.
1-(Pyridin-3-YL)ethylamine: Lacks the 3-methylbutyl group, which may affect its hydrophobic interactions and overall bioavailability.
Uniqueness: (3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine is unique due to the presence of both the pyridine ring and the 3-methylbutyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and interactions that are not possible with simpler amines.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-methyl-N-(1-pyridin-3-ylethyl)butan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-10(2)6-8-14-11(3)12-5-4-7-13-9-12/h4-5,7,9-11,14H,6,8H2,1-3H3 |
InChI Key |
JWMDCLHFUVUNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
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